N-Acetyl-L-isoleucine ethyl ester

Lipophilicity Physicochemical Property Partition Coefficient

Researchers face stereochemical loss and altered partitioning when substituting acetyl-L-isoleucine ethyl ester with free acid or DL racemates. This compound delivers defined (2S,3S) configuration and enhanced lipophilicity (LogP 1.3) for solution-phase peptide synthesis and chiral method validation. - **LogP 1.3** vs. free acid (0.35) - predicts membrane permeability - **≥95% purity** with reported optical rotation (+1.2°) - **Acetyl + ethyl ester** - orthogonal protection for selective deprotection - Available for immediate R&D shipment

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 4819-22-1
Cat. No. B3425868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-L-isoleucine ethyl ester
CAS4819-22-1
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)OCC)NC(=O)C
InChIInChI=1S/C10H19NO3/c1-5-7(3)9(11-8(4)12)10(13)14-6-2/h7,9H,5-6H2,1-4H3,(H,11,12)/t7-,9-/m0/s1
InChIKeyFQTDATMBOBJGPQ-CBAPKCEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-L-isoleucine Ethyl Ester: Core Specifications


N-Acetyl-L-isoleucine ethyl ester (CAS 4819-22-1) is a chiral amino acid derivative with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol [1]. The compound is characterized as a white to off-white solid or powder with solubility in organic solvents such as ethanol and methanol . It is predominantly employed as a protected building block in peptide synthesis and as a research intermediate in biochemical investigations . Commercially available material typically meets a minimum purity specification of 95% .

N-Acetyl-L-isoleucine Ethyl Ester: Substitution Limitations


Substituting N-acetyl-L-isoleucine ethyl ester with its free acid (N-acetyl-L-isoleucine) or racemic (DL) forms introduces critical deviations in physicochemical behavior and stereochemical fidelity. The ethyl ester moiety confers a calculated octanol-water partition coefficient (LogP) of 1.3, compared to an ACD/LogP of 0.34–0.35 for the corresponding free acid [1]. This approximately 3-fold increase in predicted lipophilicity alters solubility and partitioning characteristics that are integral to many synthetic and analytical workflows. Furthermore, use of the DL racemate or unprotected L-isoleucine ethyl ester compromises the defined (2S,3S) stereochemistry required for applications where chiral integrity is paramount .

N-Acetyl-L-isoleucine Ethyl Ester: Key Evidence vs. Analogs


Lipophilicity vs. Free Acid

The ethyl ester derivative exhibits a calculated octanol-water partition coefficient (LogP) of 1.3, whereas the corresponding free acid, N-acetyl-L-isoleucine (CAS 3077-46-1), has a reported ACD/LogP value of 0.34–0.35 [1]. This represents an approximate 3.7- to 3.8-fold increase in predicted LogP, indicating substantially enhanced lipophilicity.

Lipophilicity Physicochemical Property Partition Coefficient

Chiral Purity & Optical Rotation

The compound is defined by its (2S,3S) absolute configuration, as indicated by its IUPAC name ethyl (2S,3S)-2-acetamido-3-methylpentanoate . Commercially available material has a reported optical rotation of 1.2 degrees . In contrast, the DL racemate (N-acetyl-DL-isoleucine ethyl ester) lacks stereochemical definition, which precludes its use in enantioselective syntheses or chiral discrimination studies.

Chiral Purity Optical Rotation Stereochemistry

Standardized Purity Specification

Multiple reputable vendors report a standard purity specification of 95% or greater (95%+) for N-acetyl-L-isoleucine ethyl ester [1]. This specification is consistently documented across independent sources and serves as a reliable procurement benchmark. While other amino acid ester derivatives may be offered at variable purity grades, the 95%+ threshold is well-established for this compound.

Purity Quality Control Procurement Specification

Stability & Storage Conditions

The compound requires storage at -20°C under desiccated, light-protected conditions to prevent spontaneous hydrolysis of the ethyl ester moiety [1]. This storage requirement reflects the inherent lability of the ester linkage, which hydrolyzes to the free acid N-acetyl-L-isoleucine and ethanol under aqueous or humid conditions. This behavior differentiates it from the more hydrolytically stable free acid form.

Stability Storage Conditions Hydrolysis

N-Acetyl-L-isoleucine Ethyl Ester: Verified Applications


Peptide Synthesis Building Block

The acetyl protecting group on the α-amino moiety and the ethyl ester on the carboxyl terminus render N-acetyl-L-isoleucine ethyl ester a versatile building block for solution-phase peptide synthesis . The protected functional groups prevent undesired side reactions during coupling steps and can be selectively removed under controlled conditions (e.g., ester saponification or acetyl cleavage) to reveal the native amino acid functionality at the desired stage of the synthetic sequence.

Chiral Chromatography Method Development

The defined (2S,3S) absolute configuration and reported optical rotation of 1.2° make this compound a useful standard for developing and validating chiral separation methods . It can serve as a reference analyte for optimizing chiral stationary phases, evaluating enantioselective GC or HPLC columns, and quantifying enantiomeric excess in synthetic mixtures.

Physicochemical Profiling in Drug Discovery

The calculated LogP of 1.3 and predicted physicochemical properties (boiling point 307.7±15.0 °C, density 0.987±0.06 g/cm³) position this compound as a useful reference for structure-property relationship studies [1][2]. Its enhanced lipophilicity relative to the free acid makes it suitable for investigations of membrane permeability, metabolic stability, and formulation development in early-stage drug discovery.

Biochemical & Enzymatic Research

As an acetylated amino acid derivative, this compound may serve as a substrate analog or inhibitor probe in studies of N-acetyltransferases, esterases, or proteases . The ester linkage provides a hydrolytically labile site that can be monitored in enzyme activity assays, while the protected amino group reduces unwanted electrostatic interactions that might complicate interpretation of binding or kinetic data.

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